molecular formula C19H20N4O4S B2826674 N-{4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]phenyl}acetamide CAS No. 32061-15-7

N-{4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B2826674
CAS No.: 32061-15-7
M. Wt: 400.45
InChI Key: FKFIYSFRASPONB-UHFFFAOYSA-N
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Description

N-{4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]phenyl}acetamide is a complex organic compound featuring a pyrazolone core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties.

Biochemical Analysis

Biochemical Properties

It has been shown that the compound has good binding interaction with targeted amino acids . This suggests that it may interact with enzymes, proteins, and other biomolecules in biochemical reactions.

Molecular Mechanism

It has been shown to have good binding interaction with targeted amino acids , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]phenyl}acetamide typically involves the following steps:

    Formation of the Pyrazolone Core: The initial step involves the synthesis of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole. This can be achieved by the condensation of phenylhydrazine with ethyl acetoacetate under acidic conditions.

    Sulfamoylation: The pyrazolone derivative is then reacted with sulfamoyl chloride in the presence of a base such as triethylamine to introduce the sulfamoyl group.

    Acetylation: Finally, the compound is acetylated using acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring and the pyrazolone core.

    Reduction: Reduction reactions can target the carbonyl groups within the pyrazolone structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactive functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

Biologically, N-{4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]phenyl}acetamide has shown promise in various assays for its anti-inflammatory and analgesic properties. It is also being investigated for its potential anticancer activity.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in treating inflammatory diseases and cancer.

Industry

Industrially, the compound can be used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Aminoantipyrine: A precursor in the synthesis of the target compound, known for its analgesic and anti-inflammatory properties.

    Phenylbutazone: Another pyrazolone derivative with anti-inflammatory and analgesic effects.

    Sulfasalazine: Contains a sulfamoyl group and is used in the treatment of inflammatory bowel disease.

Uniqueness

N-{4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities. Its dual action as an anti-inflammatory and potential anticancer agent sets it apart from other similar compounds.

This compound’s versatility in chemical reactions and its broad range of applications in scientific research make it a valuable subject of study in various fields.

Properties

IUPAC Name

N-[4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c1-13-18(19(25)23(22(13)3)16-7-5-4-6-8-16)21-28(26,27)17-11-9-15(10-12-17)20-14(2)24/h4-12,21H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFIYSFRASPONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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